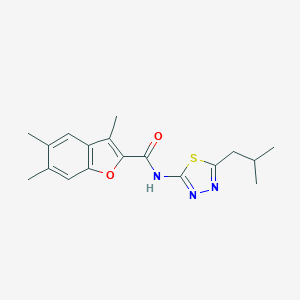
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has gained attention in scientific research due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of “3,5,6-trimethyl-n-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide” are currently unknown .
Advantages and Limitations for Lab Experiments
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has high specificity for AMPK. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to be stable in solution and can be administered orally to animals. However, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Future Directions
Several future directions for the study of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide include investigating its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Additionally, further research is needed to determine the optimal dosing and administration of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in animal models and humans. Finally, the development of more potent and selective AMPK activators based on the structure of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide may lead to the discovery of new drugs for the treatment of metabolic disorders and cancer.
Synthesis Methods
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2-amino-5-isobutyl-1,3,4-thiadiazole with 3,5,6-trimethyl-2-bromobenzofuran, followed by the conversion of the resulting intermediate to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide through a series of reactions. The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders. Several studies have shown that N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can activate AMPK and improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes.
properties
IUPAC Name |
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-9(2)6-15-20-21-18(24-15)19-17(22)16-12(5)13-7-10(3)11(4)8-14(13)23-16/h7-9H,6H2,1-5H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNUMRNUOWXFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NN=C(S3)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385234.png)
![N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385235.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385239.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B385240.png)
![N-(2-chlorobenzyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385243.png)
![Methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B385244.png)
![4,7,7-trimethyl-3-oxo-N,N-diphenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385245.png)
![N-butyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B385246.png)
![N-(tert-butyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B385249.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-propylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385252.png)
![6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide](/img/structure/B385253.png)
![6-bromo-N-(tert-butyl)-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B385254.png)
![2-[(2-methyl-2H-chromen-3-yl)methylene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385255.png)
![2-chloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385257.png)